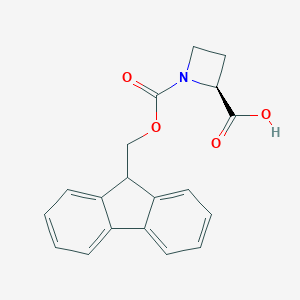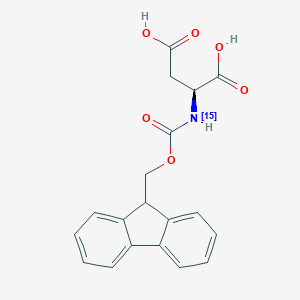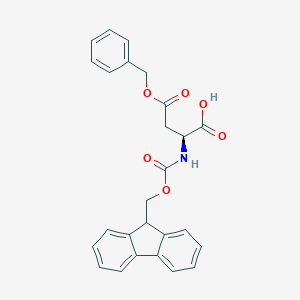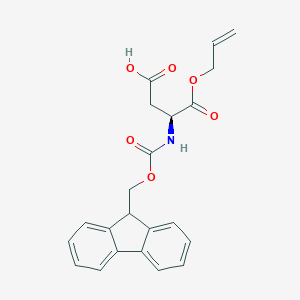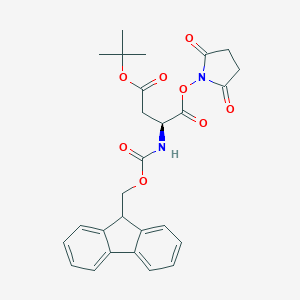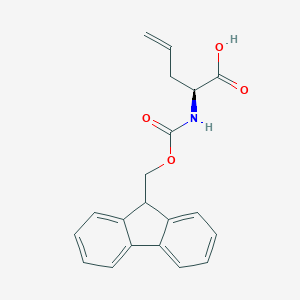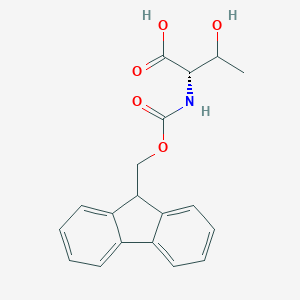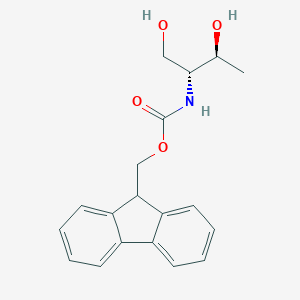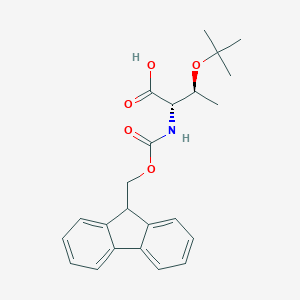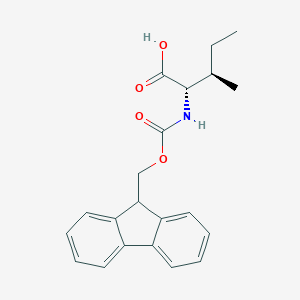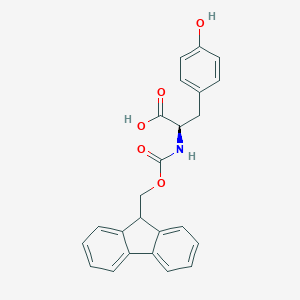
Fmoc-D-tyrosine
概要
説明
Fmoc-D-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-D-Tyr(tBu)-OH is a common form of Fmoc-D-tyrosine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Tyr(tBu)-OH is C28H29NO5, and its molar mass is 459.53 g/mol . For Fmoc-D-tyrosine, the molecular formula is C24H21NO5, and its molar mass is 403.60 g/mol .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-Tyr(tBu)-OH appears as a white powder with a melting point of 145 - 160 ºC . Its optical rotation is [a]D20 = 28.5 ± 2.5 º (C=1 in DMF) . Fmoc-D-tyrosine also appears as a white solid with a melting point of 175-180 °C . Its optical rotation is [a]D = +19 ± 2º (C=1 in DMF) .
科学的研究の応用
Biomedical Applications: Hydrogel Formation
Fmoc-D-tyrosine is instrumental in the formation of peptide-based hydrogels, which are biocompatible materials suitable for various biomedical applications . These hydrogels can be used as scaffolds in tissue engineering, supporting cell adhesion, survival, and proliferation. The self-assembling nature of these hydrogels, facilitated by Fmoc-D-tyrosine, allows for the creation of a physiologically relevant environment for in vitro experiments.
Solid-Phase Peptide Synthesis (SPPS)
In the realm of peptide synthesis, Fmoc-D-tyrosine plays a crucial role as a building block in solid-phase peptide synthesis (SPPS) . It is used to introduce tyrosine residues into peptide chains, which is a fundamental step in synthesizing peptides and proteins for therapeutic use, research, and diagnostic tools.
Drug Development
Fmoc-D-tyrosine derivatives are utilized in the rational design of peptide-based smart hydrogels for therapeutic applications . These hydrogels can be engineered to deliver drugs in a controlled manner, making them highly valuable in the development of new medication delivery systems.
Bioconjugation
The compound is also used in bioconjugation processes, where it serves as an alternative to traditional cysteine and lysine bioconjugation strategies . This application is particularly important in the creation of dual-conjugates for therapeutic and biomaterial applications.
Tissue Engineering
Fmoc-D-tyrosine contributes to the advancement of tissue engineering through its role in peptide-based hydrogel formation . These hydrogels provide a three-dimensional matrix that mimics the extracellular matrix, promoting tissue regeneration and repair.
Diagnostic Tools
In diagnostic applications, Fmoc-D-tyrosine is used to synthesize peptides that act as molecular probes or components of biosensors . These tools are essential for detecting and monitoring various biological processes and diseases.
作用機序
Target of Action
Fmoc-D-Tyrosine, also known as FMOC-D-TYR-OH, is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather serves as a building block in the creation of complex peptide structures .
Mode of Action
The Fmoc (9-fluorenylmethoxycarbonyl) group in Fmoc-D-Tyrosine is a base-labile protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed by a base, usually piperidine . This allows for the controlled step-by-step construction of the peptide chain .
Biochemical Pathways
Fmoc-D-Tyrosine is involved in the biochemical pathway of solid-phase peptide synthesis . It’s used to synthesize peptides, including ones of significant size and complexity . The exact pathways affected would depend on the specific peptide being synthesized.
Result of Action
The primary result of Fmoc-D-Tyrosine’s action is the successful synthesis of the desired peptide . The molecular and cellular effects would be determined by the specific peptide that Fmoc-D-Tyrosine is a part of.
Action Environment
The action of Fmoc-D-Tyrosine is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the stability of the Fmoc group . Proper storage conditions (2-8°C) are also important to maintain the stability of Fmoc-D-Tyrosine .
Safety and Hazards
将来の方向性
Fmoc-modified amino acids and short peptides have attracted significant attention in recent times due to their potential in biomedical research and industry . They serve as an excellent platform for the fabrication of functional materials . Fmoc-D-tyrosine, being an Fmoc-modified amino acid, holds promise in this regard. Future research may focus on exploring its potential in various applications such as tissue engineering, drug delivery, 3D bioprinting, wound healing, and more .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426255 | |
| Record name | Fmoc-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-tyrosine | |
CAS RN |
112883-29-1 | |
| Record name | Fmoc-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



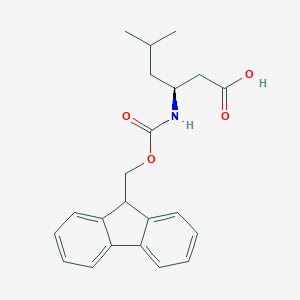
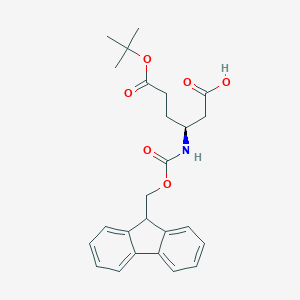
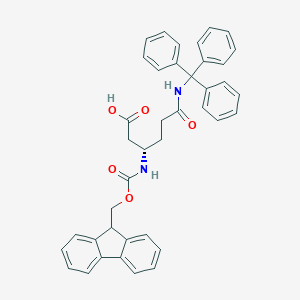
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
